2-(3-Chloro-5-methoxyphenyl)propanoic acid
Description
2-(3-Chloro-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-8(11)5-9(4-7)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
MGDDYGITKLNJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-5-methoxyphenyl)propanoic acid may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propionic acid
- 3-(2-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
2-(3-Chloro-5-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets.
Biological Activity
2-(3-Chloro-5-methoxyphenyl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(3-Chloro-5-methoxyphenyl)propanoic acid can be represented as follows:
This compound features a chloro and methoxy group on a phenyl ring, which is known to influence its biological activity through various mechanisms.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-(3-Chloro-5-methoxyphenyl)propanoic acid exhibit notable antimicrobial properties. For instance, in a study evaluating various derivatives against bacterial strains, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.5 |
| Pseudomonas aeruginosa | 25.0 |
These results suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
2. Antiparasitic Activity
The antiparasitic activity of the compound has also been explored, particularly against Leishmania and Plasmodium species. In vitro studies have shown that the compound exhibits significant activity against L. panamensis, with an effective concentration (EC50) reported at approximately 76.07 µM. The selectivity index (SI), calculated as LC50/EC50, indicates a favorable safety profile compared to other tested compounds .
3. Cytotoxicity
Cytotoxicity assays performed on human cell lines have indicated that while some derivatives exhibit cytotoxic effects, others maintain a high degree of selectivity towards target cells. The most promising candidates showed LC50 values greater than 200 µM, suggesting they may be safe for use in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various phenolic compounds, 2-(3-Chloro-5-methoxyphenyl)propanoic acid was tested alongside conventional antibiotics. The results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics when used in combination therapy.
Case Study 2: Antiparasitic Activity
A study focused on the efficacy of this compound against Leishmania demonstrated that it could reduce parasite load significantly in infected macrophages, outperforming standard treatments like amphotericin B in certain scenarios .
The mechanisms underlying the biological activities of 2-(3-Chloro-5-methoxyphenyl)propanoic acid are still being elucidated. Preliminary findings suggest that the presence of halogen and methoxy groups may enhance its interaction with cellular targets involved in pathogen survival and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
